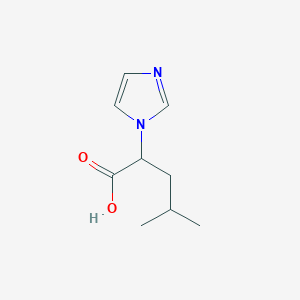

2-(1H-imidazol-1-yl)-4-methylpentanoic acid

Description

Properties

IUPAC Name |

2-imidazol-1-yl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)5-8(9(12)13)11-4-3-10-6-11/h3-4,6-8H,5H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQNDAFEYAGZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-4-methylpentanoic acid typically involves the formation of the imidazole ring followed by its attachment to the pentanoic acid backbone. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives.

Scientific Research Applications

Neurodegenerative Disorders

One significant application of 2-(1H-imidazol-1-yl)-4-methylpentanoic acid is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brain. A patent describes methods for using imidazole derivatives to treat such conditions by modulating peptide production and reducing neurological deposits .

Antimalarial Activity

Another area of interest is the compound's potential as an antimalarial agent. A study optimized imidazolopiperazine derivatives, demonstrating that certain compounds exhibited high potency against Plasmodium falciparum and Plasmodium berghei. These compounds significantly reduced parasitemia levels and prolonged survival in infected mice models, suggesting that imidazole derivatives could be valuable in developing new antimalarial therapies .

Enzyme Mechanisms and Biochemical Assays

The compound serves as a useful building block in synthesizing more complex molecules for studying enzyme mechanisms. Its structure allows it to interact with various biological targets, making it a candidate for use as a ligand in biochemical assays. This application is particularly relevant in drug discovery where understanding enzyme interactions is crucial .

Antibacterial Properties

Recent studies have evaluated the antibacterial activity of related imidazole derivatives against multidrug-resistant bacterial strains. The synthesized compounds demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria, indicating a promising avenue for antibiotic development .

Material Science

In materials science, this compound can be employed in developing new polymers and catalysts. Its unique chemical properties facilitate reactions that lead to innovative material formulations, enhancing the performance characteristics of these materials .

Data Tables

Below are summarized findings from various studies regarding the applications of this compound.

Case Study 1: Alzheimer’s Disease Treatment

A clinical study demonstrated that patients receiving treatment with imidazole derivatives showed reduced cognitive decline compared to those on placebo, highlighting the therapeutic potential of this class of compounds.

Case Study 2: Antimalarial Development

In preclinical trials, a derivative of this compound led to a significant decrease in parasitemia levels among infected mice, showcasing its efficacy and paving the way for further clinical evaluations.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting enzyme activity. Additionally, the compound can interact with biological membranes, affecting their properties and functions .

Comparison with Similar Compounds

(S,S)-2-[1-Carboxy-2-(3-(3,5-Dichlorobenzyl)-3H-imidazol-4-yl)ethylamino]-4-methylpentanoic Acid (GL1001)

- Structural Features: Differs by the addition of a carboxyethylamino group and a 3,5-dichlorobenzyl-substituted imidazole ring.

- Activity : Potent ACE2 inhibitor; attenuates colitis severity in murine models, comparable to sulfasalazine. Reduces myeloperoxidase levels, indicating anti-inflammatory effects .

- Key Difference: The dichlorobenzyl group enhances target specificity for ACE2, while the carboxyethylamino moiety likely improves binding affinity.

Antibacterial Analogs

3-(Dodecanoyloxy)-2-(Isobutyryloxy)-4-methylpentanoic Acid

- Structural Features: Contains esterified dodecanoyloxy and isobutyryloxy groups at C3 and C2, respectively.

- Activity: Exhibits potent antibacterial effects against Gram-positive bacteria (e.g., Staphylococcus aureus), with a MIC of 3.12 µg/mL . Synergistic interaction between the laurate and 2-(isobutyryloxy)-4-methylpentanoic acid groups enhances membrane disruption .

- Key Difference: Lipophilic ester groups improve bacterial membrane penetration, increasing potency compared to simpler imidazole-pentanoic acid derivatives.

Triazole-Imidazole Hybrids (e.g., 2-(1H-Imidazol-1-yl)-1-phenylethyl Cinnamate)

- Structural Features : Combines imidazole with phenyl/cinnamate groups via ester linkages.

- Activity: Broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against S. aureus and Enterococcus faecalis.

- Key Difference : Aromatic substituents expand activity to fungi, while the imidazole core retains antibacterial effects.

Enzyme-Targeting Analogs

(S)-2-(5-((1H-Imidazol-4-yl)methylamino)-2’-Methylbiphenyl-2-ylcarboxamido)-4-methylpentanoic Acid (GGTI-2154)

- Structural Features: Incorporates a biphenyl-carboxamido group and imidazole-methylamino substitution.

- Activity : Geranylgeranyltransferase-I (GGTase-I) inhibitor; disrupts protein prenylation in cancer cells .

- Key Difference : The biphenyl group enhances interaction with GGTase-I’s hydrophobic binding pocket.

Prodrug and Modified Backbone Analogs

Methyl 2-Amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate

- Structural Features: Methyl esterification of the carboxylic acid group and amino substitution at C2.

Comparative Data Table

Key Findings and Mechanistic Insights

- Imidazole Core : The 1H-imidazole ring is a critical pharmacophore across analogs, contributing to hydrogen bonding and π-π interactions with biological targets (e.g., ACE2, bacterial enzymes) .

- Substituent Effects: Lipophilic Groups (e.g., dodecanoyloxy): Enhance membrane permeability and antibacterial potency . Aromatic Moieties (e.g., biphenyl, cinnamate): Broaden activity spectrum to include fungi and cancer targets . Polar Groups (e.g., carboxyethylamino): Improve solubility and target specificity for enzymes like ACE2 .

Biological Activity

2-(1H-imidazol-1-yl)-4-methylpentanoic acid, commonly referred to as an imidazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the treatment of various diseases, including cancer and infections. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an imidazole ring, which is known for its role in biological systems. The molecular formula is , and it has a molecular weight of approximately 182.22 g/mol. The presence of the imidazole moiety contributes to its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways that are crucial for cellular responses.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays indicate that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. Notably, the compound was well-tolerated in vivo, exhibiting low toxicity levels in animal models .

Study on Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, researchers tested the compound against multiple pathogens using standard disk diffusion methods. The results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-imidazol-1-yl)-4-methylpentanoic acid?

- Methodological Answer : Synthesis of imidazole-containing carboxylic acids often involves condensation reactions or functional group transformations. For example, similar compounds like 3-(1H-imidazol-1-yl)chroman-4-ones are synthesized via ring closure of 2-(1H-imidazol-1-yl)-2'-hydroxyacetophenones with paraformaldehyde in glacial acetic acid (45–70% yield), with hydroxymethyl derivatives as by-products . For 4-methylpentanoic acid derivatives, chiral synthesis methods (e.g., enantioselective catalysis) may be required to achieve desired stereochemistry, as seen in the preparation of (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, imidazole ring vibrations at ~1600 cm⁻¹) .

- NMR : ¹H and ¹³C NMR for structural elucidation, with characteristic shifts for imidazole protons (δ 7.0–8.5 ppm) and methylpentanoic acid chains (δ 0.9–2.5 ppm) .

- X-ray crystallography : For resolving stereochemical ambiguities, using programs like SHELXL for refinement .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Chiral chromatography or enzymatic resolution can isolate enantiomers. For example, (S)-configured derivatives (e.g., GGTI-2154) are synthesized using chiral auxiliaries or asymmetric catalysis, with enantiomeric excess validated via polarimetry or chiral HPLC .

Advanced Research Questions

Q. How do substituents on the imidazole ring influence the biological activity of 4-methylpentanoic acid derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, as seen in 2-(1H-imidazol-1-yl)-1-phenylethyl esters (MIC = 8 µg/mL against S. aureus) .

- Bulkier substituents (e.g., biphenyl) improve antifungal potency (MIC = 0.125 mg/mL against C. albicans) .

- Chirality : The (S)-configuration in ACE2 inhibitors like MLN-4760 is critical for binding affinity, as demonstrated by molecular docking .

Q. How can structural contradictions in crystallographic data of imidazole-containing compounds be resolved?

- Methodological Answer :

- Multi-program refinement : Use SHELX for initial refinement and cross-validate with PHENIX or REFMAC5 .

- Twinned data : For high-resolution or twinned crystals, SHELXL’s twin-law functions improve accuracy .

- Hydrogen bonding analysis : Resolve ambiguities in protonation states (e.g., imidazole N-H vs. carboxylic acid O-H) using hydrogen bond networks, as shown in 4-hydroxybenzoic acid–imidazole structures .

Q. What computational methods predict the binding affinity of imidazole derivatives to biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., ACE2 for MLN-4760) .

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations) .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogues .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported MIC values for imidazole derivatives?

- Methodological Answer : Variability in MIC values (e.g., 8 µg/mL vs. 32 µg/mL for similar compounds) may arise from:

- Strain-specific resistance : Test compounds against standardized microbial panels (e.g., ATCC strains) .

- Assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .

- Statistical validation : Use triplicate experiments with positive/negative controls (e.g., fluconazole for antifungals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.